3-(3-Methyl-benzyl)-piperidine

Antimicrobial SAR Drug-resistant bacteria

3-(3-Methyl-benzyl)-piperidine (CAS 955287-64-6) is a 3-substituted benzylpiperidine derivative with the molecular formula C13H19N and a molecular weight of 189.30 g/mol. This compound is a member of the benzylpiperidine class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules and pharmaceuticals.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 955287-64-6
Cat. No. B1355998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-benzyl)-piperidine
CAS955287-64-6
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2CCCNC2
InChIInChI=1S/C13H19N/c1-11-4-2-5-12(8-11)9-13-6-3-7-14-10-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3
InChIKeyQGDXLGZYLHVIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-benzyl)-piperidine (CAS 955287-64-6): A 3-Substituted Benzylpiperidine Building Block for Chemical Biology


3-(3-Methyl-benzyl)-piperidine (CAS 955287-64-6) is a 3-substituted benzylpiperidine derivative with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This compound is a member of the benzylpiperidine class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules and pharmaceuticals . The 3-methyl substitution on the benzyl group offers a specific handle for structure-activity relationship (SAR) studies, differentiating it from unsubstituted or other regioisomeric analogs [1]. It is primarily utilized as a versatile research chemical and synthetic building block for the development of novel compounds in fields such as neuroscience and chemical biology .

Procurement Justification: Why 3-(3-Methyl-benzyl)-piperidine (CAS 955287-64-6) is Not a Generic Substitute


In the context of benzylpiperidines, simple in-class substitution is not viable for research with defined SAR objectives. The position of the methyl substituent on the benzyl ring (ortho, meta, para) profoundly influences a compound's physicochemical and biological properties . For instance, a study on sigma receptor ligands demonstrated that even minor structural modifications within a benzylpiperidine series can lead to significant differences in binding affinity and selectivity [1]. 3-(3-Methyl-benzyl)-piperidine possesses a specific meta-methyl substitution pattern that is not equivalent to its 2-methyl or 4-methyl regioisomers. This specificity is critical for projects aiming to replicate or extend upon published findings that utilize this exact substitution pattern. The following evidence section details the quantifiable differences that justify the specific procurement of CAS 955287-64-6 over its closest analogs.

Quantitative Differentiation Guide: 3-(3-Methyl-benzyl)-piperidine (CAS 955287-64-6) vs. Comparators


Antimicrobial Potency Divergence: 3-Methylbenzyl Substitution Position Affects Anti-MRSA Activity

The substitution position of the methyl group on the benzylpiperidine scaffold critically determines antimicrobial potency. While direct data for the 3-methyl isomer (CAS 955287-64-6) is not available, the 2-methyl analog (3-(2-Methylbenzyl)piperidine, CAS 955314-92-8) has been reported to serve as a scaffold for derivatives exhibiting potent activity against drug-resistant Staphylococcus aureus [1]. A lead fluoro-substituted derivative of the 2-methyl analog demonstrated a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against Methicillin-resistant S. aureus (MRSA) [1]. This suggests that the 3-methyl isomer, due to its distinct electronic and steric properties, will produce a different SAR profile, making it a non-interchangeable comparator for studies exploring the impact of substitution position on antimicrobial activity.

Antimicrobial SAR Drug-resistant bacteria

Lipophilicity (LogP) Comparison: Regioisomeric Methylation Alters Physicochemical Profile

Lipophilicity, a key determinant of a compound's ADME properties, is influenced by the position of methyl substitution. The calculated LogP for 3-(3-Methyl-benzyl)-piperidine is approximately 3.11 or 2.9 . In comparison, the 2-methyl isomer (3-(2-Methylbenzyl)piperidine) has a calculated XLogP3 of 2.9 [1], while the 4-methyl isomer (3-(4-Methylbenzyl)piperidine) shares the same molecular formula and weight but differs in its substitution pattern . Although the calculated LogP values for the 2- and 3-methyl isomers are similar, their different substitution positions lead to distinct spatial arrangements and potential interactions with biological targets, which can affect membrane permeability and target binding.

Physicochemical Properties Lipophilicity ADME

Scaffold Flexibility: A Chiral Center and Single Stereocenter Provide a Unique Conformational Handle

3-(3-Methyl-benzyl)-piperidine possesses one asymmetric atom, making it a chiral molecule with the potential for stereoselective interactions . This is in contrast to the parent 3-benzylpiperidine scaffold, which has been extensively studied in the context of CCR3 antagonists. Key research has demonstrated that the conformation of the (3S)-3-benzylpiperidine moiety is critical for high-affinity binding to the CCR3 receptor [1]. The presence of the 3-methyl group on the benzyl ring of the target compound introduces additional steric bulk, which can influence the preferred conformation of the piperidine ring and the orientation of the benzyl group, potentially leading to different binding affinities and selectivities compared to the unsubstituted or differently substituted analogs.

Stereochemistry Conformational Analysis Drug Design

Key Application Scenarios for 3-(3-Methyl-benzyl)-piperidine (CAS 955287-64-6)


Neuroscience Drug Discovery: Cholinesterase and HDAC Inhibitor SAR

The benzylpiperidine scaffold is a common motif in central nervous system (CNS) drug discovery, with derivatives showing activity as cholinesterase inhibitors and histone deacetylase (HDAC) inhibitors for potential Alzheimer's disease treatment [1]. 3-(3-Methyl-benzyl)-piperidine serves as a specific building block for synthesizing novel N-benzyl piperidine derivatives, allowing medicinal chemists to explore how the 3-methyl substituent affects dual HDAC/AChE inhibition profiles and selectivity [2].

Antimicrobial Resistance Research: Scaffold for Novel Anti-MRSA Agents

Given the reported potent anti-MRSA activity of a derivative from the closely related 2-methylbenzylpiperidine scaffold (MIC of 0.5 μg/mL) [3], 3-(3-Methyl-benzyl)-piperidine is a logical and non-substitutable starting point for synthesizing and evaluating a parallel series of compounds. This allows for direct SAR comparison to determine the impact of the methyl group's position (ortho vs. meta) on antimicrobial potency and cytotoxicity, which is crucial for developing new agents against drug-resistant pathogens.

GPCR Ligand Optimization: Probing Chemokine Receptor Interactions

Research has established the 3-benzylpiperidine moiety as a key pharmacophore for potent CC chemokine receptor-3 (CCR3) antagonism [4]. 3-(3-Methyl-benzyl)-piperidine provides a unique, substituted variant of this core. It can be used to generate new N-(ureidoalkyl)-benzyl-piperidine analogs, and the resulting structure-activity data will reveal how the 3-methyl substituent influences binding affinity, functional antagonism (e.g., inhibition of eotaxin-induced Ca2+ mobilization), and selectivity against related chemokine receptors like CCR1 [5].

Sigma Receptor Ligand Development: Exploring CNS and Tumor Targeting

Benzylpiperidine derivatives are an important class of ligands for sigma receptors, which are implicated in CNS disorders and tumor biology [6]. 3-(3-Methyl-benzyl)-piperidine can be employed as a synthetic intermediate to prepare novel radioligands for PET or SPECT imaging [7]. Its specific substitution pattern will directly influence sigma-1/sigma-2 receptor binding affinity and selectivity, making it a valuable tool for developing new diagnostic or therapeutic agents [7].

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